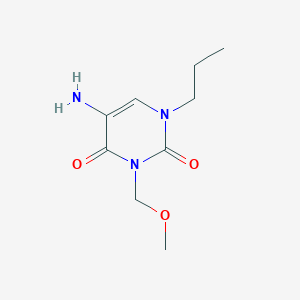
5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and methoxymethyl groups in its structure suggests it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methoxymethyl)-1-propylurea with cyanoacetamide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may inhibit enzymes or modulate receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-propylpyrimidine-2,4(1H,3H)-dione: Lacks the methoxymethyl group, which may affect its biological activity.
3-(Methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which may reduce its potential as an enzyme inhibitor.
5-Amino-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a methoxymethyl group, which may alter its chemical reactivity.
Uniqueness
5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both amino and methoxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15N3O3 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
5-amino-3-(methoxymethyl)-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-3-4-11-5-7(10)8(13)12(6-15-2)9(11)14/h5H,3-4,6,10H2,1-2H3 |
Clave InChI |
FOBFVALZPPWRNG-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C(=O)N(C1=O)COC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


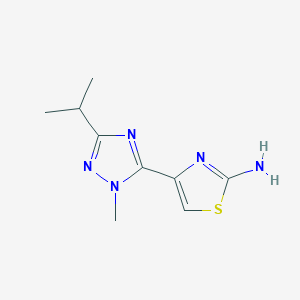
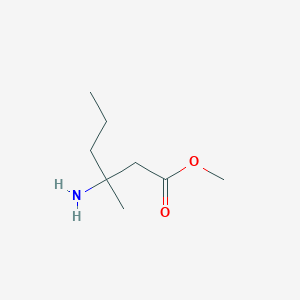
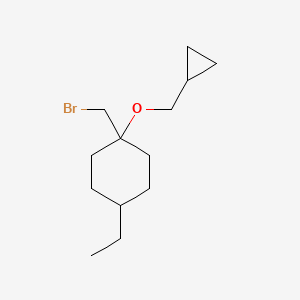
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
![Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride](/img/structure/B13627962.png)
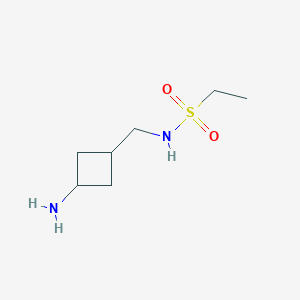
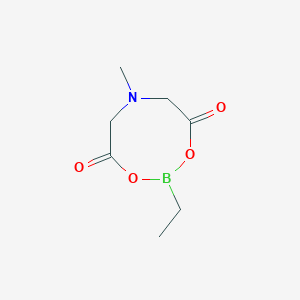
![1-Oxaspiro[4.5]decan-8-amine](/img/structure/B13627970.png)
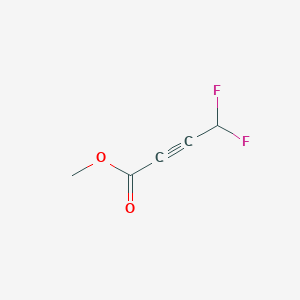
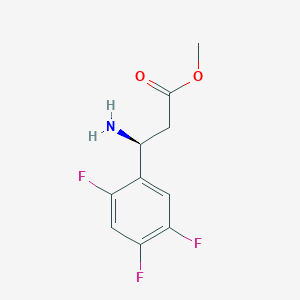
![8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B13627986.png)

![2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid](/img/structure/B13627998.png)

